molecular formula C8H8N2O5 B3040329 2-nitro-1-(3-nitrophenyl)ethanol CAS No. 18731-45-8

2-nitro-1-(3-nitrophenyl)ethanol

Cat. No.: B3040329
CAS No.: 18731-45-8
M. Wt: 212.16 g/mol
InChI Key: IBFRLMGYDNNEOC-UHFFFAOYSA-N
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Description

2-Nitro-1-(3-nitrophenyl)ethanol is an organic compound that belongs to the class of nitro alcohols It is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to an ethane backbone, with the nitro group positioned on the third carbon of a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitro-1-(3-nitrophenyl)ethanol can be synthesized through the Henry reaction, also known as the nitroaldol reaction. This reaction involves the condensation of nitroalkanes with aldehydes or ketones in the presence of a base. For instance, the reaction between 3-nitrobenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide or potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of heterogeneous catalysts to enhance the efficiency and yield of the reaction. Calcined eggshells have been reported as an effective and environmentally benign catalyst for this purpose . The reaction is carried out under mild conditions, often at ambient temperature, to ensure high product yield and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1-(3-nitrophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-nitro-1-(3-nitrophenyl)ethanone.

    Reduction: The nitro group can be reduced to an amino group, yielding 2-amino-1-(3-nitrophenyl)ethanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in the presence of a suitable base.

Major Products

    Oxidation: 2-Nitro-1-(3-nitrophenyl)ethanone

    Reduction: 2-Amino-1-(3-nitrophenyl)ethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Nitro-1-(3-nitrophenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitro-1-(3-nitrophenyl)ethanol involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-nitro-1-(3-nitrophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c11-8(5-9(12)13)6-2-1-3-7(4-6)10(14)15/h1-4,8,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFRLMGYDNNEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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